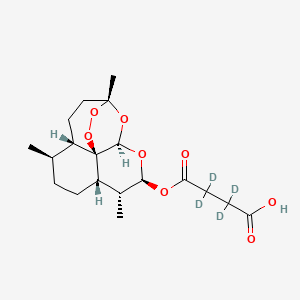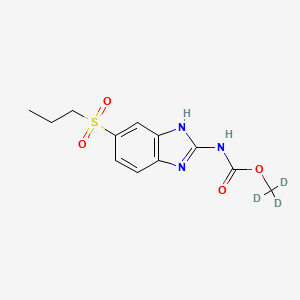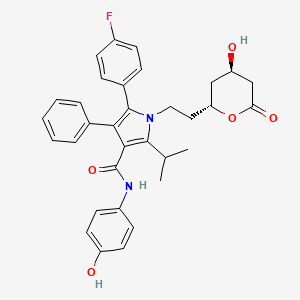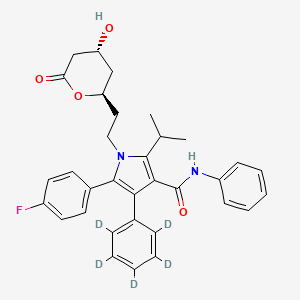
(R)-Ibuprofen-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ibuprofen-d3 is a deuterated form of ®-Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. The deuterium atoms in ®-Ibuprofen-d3 replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ibuprofen-d3 typically involves the incorporation of deuterium atoms into the ibuprofen molecule. One common method is the catalytic hydrogenation of ®-Ibuprofen using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include a solvent like ethanol or methanol and are carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ®-Ibuprofen-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient and consistent deuterium incorporation. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-Ibuprofen-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
®-Ibuprofen-d3 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the biological effects and metabolism of ibuprofen.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of ibuprofen.
Industry: Employed in the development of new formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of ®-Ibuprofen-d3 is similar to that of ®-Ibuprofen. It involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ®-Ibuprofen-d3 reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Ibuprofen: The enantiomer of ®-Ibuprofen, which is more potent in inhibiting COX enzymes.
Deuterated NSAIDs: Other deuterated nonsteroidal anti-inflammatory drugs used for similar research purposes.
Uniqueness
®-Ibuprofen-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can alter the metabolic stability and pharmacokinetics of the compound, making it a valuable tool for studying drug metabolism and interactions.
Propriétés
Numéro CAS |
121702-86-1 |
|---|---|
Formule moléculaire |
C13H15O2D3 |
Poids moléculaire |
209.31 |
Apparence |
White Low Melting Solid |
melting_point |
50-52°C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
51146-57-7 (unlabelled) |
Synonymes |
(R)-(-)-Ibuprofen-d3; (αR)-α-(Methyl-d3)-4-(2-methylpropyl)benzeneacetic Acid; (-)-Ibuprofen-d3; (R)-2-(4-Isobutylphenyl)propanoic Acid-d3; R-(-)-p-Isobutylhydratropic Acid-d3 |
Étiquette |
Ibuprofen Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose](/img/structure/B602565.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)









